2-Methyl-2-(1-vinyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with an ethenyl group and a methylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid typically involves the reaction of 1-ethenyl-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in deprotonating the acid, allowing it to react with the pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-phenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- 2-(1-methyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
Uniqueness
2-(1-ethenyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethenyl group can undergo additional reactions, such as polymerization, which are not possible with other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1-ethenylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-4-11-6-7(5-10-11)9(2,3)8(12)13/h4-6H,1H2,2-3H3,(H,12,13) |
InChI Key |
BPCUJVRZEXWODF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C=C)C(=O)O |
Origin of Product |
United States |
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